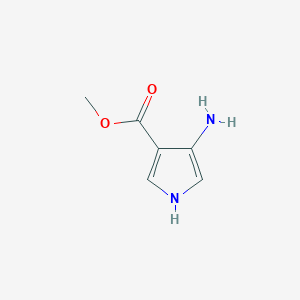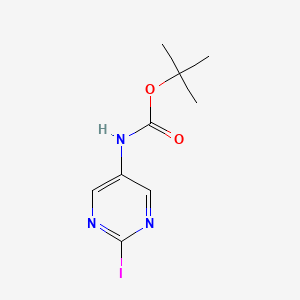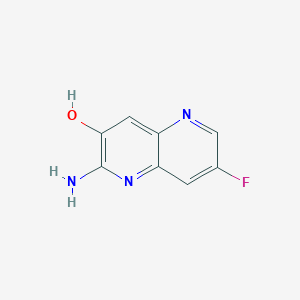![molecular formula C35H68N2O3+2 B12957248 N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium is a complex organic compound It is characterized by its unique structure, which includes multiple cyclohexyl groups and a decane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium typically involves multiple steps. The process begins with the preparation of the cyclohexyl intermediates, which are then coupled with the decane backbone through a series of reactions. Common reagents used in these reactions include methyl iodide, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, pressures, and pH levels. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in biochemical assays and as a probe to study cellular processes.
Industry: It can be used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A simpler compound with similar structural features but lacking the cyclohexyl groups.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group but is less complex than the target compound.
Decamethylenediamine: Shares the decane backbone but lacks the cyclohexyl and oxoethyl groups.
Uniqueness
N,N,N’,N’-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N’-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium is unique due to its combination of cyclohexyl groups and a decane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
分子式 |
C35H68N2O3+2 |
|---|---|
分子量 |
564.9 g/mol |
IUPAC名 |
10-[dimethyl-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)-2-oxoethyl]azanium |
InChI |
InChI=1S/C35H68N2O3/c1-28(2)32-21-20-30(4)25-33(32)34(38)26-36(5,6)22-15-13-11-9-10-12-14-16-23-37(7,8)27-35(39)40-31-19-17-18-29(3)24-31/h28-33H,9-27H2,1-8H3/q+2 |
InChIキー |
ZNMZQXDUPKWJBV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)C2CC(CCC2C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




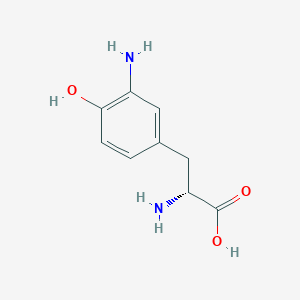

![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)
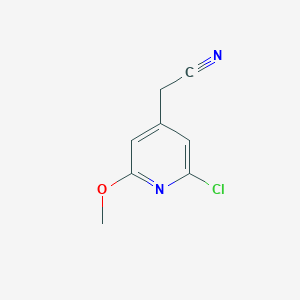

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)


